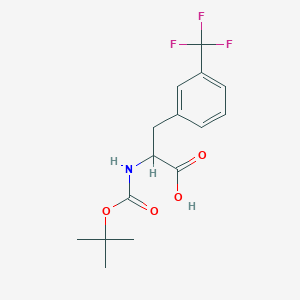

2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid

Übersicht

Beschreibung

2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid is a compound of significant interest in the field of organic chemistry. It is known for its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl-substituted phenyl ring. These features make it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).

Formation of the Propionic Acid Moiety: The protected amino compound is then reacted with a suitable reagent to introduce the propionic acid moiety. This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Protection and Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protecting group for the amino functionality, enabling selective reactions at other sites.

Deprotection Conditions:

The Boc group is stable under basic conditions but labile in acidic environments, making it ideal for sequential synthesis strategies.

Carboxylic Acid Reactivity

The propionic acid moiety participates in condensation and coupling reactions, critical for peptide bond formation.

Key Reactions:

-

Amide Formation :

-

Reagents : Bromotripyrrolidinophosphonium hexafluorophosphate (PyBrOP), N-ethyl-N-isopropylpropan-2-amine (DIPEA) in DMF.

-

Conditions : 19 h at 37°C, yielding amide derivatives with >70% efficiency .

-

Example : Coupling with amines to form peptide bonds, as demonstrated in the synthesis of kinase inhibitors .

-

-

Esterification :

Amino Group Reactivity

After Boc deprotection, the free amine undergoes diverse transformations:

Acylation:

-

Reagents : Acetic anhydride or benzoyl chloride in DCM.

-

Outcome : N-acylated derivatives for enhanced stability or modified bioactivity .

Reductive Amination:

-

Reagents : Sodium triacetoxyborohydride (NaBH(OAc)₃) with aldehydes/ketones.

-

Application : Introduces alkyl/aryl substituents, as seen in the synthesis of pexidartinib intermediates .

Trifluoromethylphenyl Group Influence

The electron-withdrawing trifluoromethyl (-CF₃) group on the phenyl ring directs electrophilic substitution reactions meta to its position.

Reactivity Examples:

-

Nitration : Requires harsh conditions (HNO₃/H₂SO₄) due to -CF₃’s deactivating effect.

-

Suzuki Coupling : Limited participation due to reduced electron density; palladium-catalyzed cross-coupling prefers electron-deficient aryl halides .

Stability and Storage

-

Thermal Stability : Decomposes above 200°C; store at 2–8°C under inert atmosphere .

-

Light Sensitivity : Degrades under prolonged UV exposure; amber vials recommended .

Comparative Reactivity with Analogues

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Drug Development

The compound serves as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance bioactivity or selectivity towards specific biological targets. For instance, derivatives of this compound have been explored for their potential as inhibitors of certain enzymes involved in cancer proliferation.

Case Study : A study published in a peer-reviewed journal demonstrated that modifications of the Boc-amino acid could lead to compounds with increased potency against specific cancer cell lines, showcasing its utility in anticancer drug development .

2. Peptide Synthesis

The presence of the tert-butoxycarbonyl (Boc) protecting group makes this compound particularly useful in peptide synthesis. The Boc group can be easily removed under mild acidic conditions, allowing for the selective release of amino acids during peptide assembly.

Data Table: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Cleavage Conditions | Common Applications |

|---|---|---|---|

| Boc | High | Acidic | Peptide synthesis |

| Fmoc | Moderate | Basic | Solid-phase synthesis |

| Z | Low | Acidic | Short peptides |

Biochemical Applications

1. Enzyme Inhibition Studies

Research has indicated that derivatives of 2-tert-butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid can act as selective inhibitors for enzymes such as proteases and kinases. These inhibitors are crucial for studying enzyme mechanisms and developing therapeutic agents.

Case Study : A recent investigation evaluated the inhibitory effects of this compound on a specific kinase involved in cellular signaling pathways. The results indicated significant inhibition at low micromolar concentrations, suggesting its potential as a lead compound for further development .

Materials Science Applications

1. Polymer Chemistry

This compound has been utilized in the synthesis of functionalized polymers. The incorporation of the Boc-amino acid unit into polymer chains can impart specific properties such as increased hydrophilicity or enhanced mechanical strength.

Data Table: Properties of Functionalized Polymers

| Polymer Type | Functional Group | Property Enhanced |

|---|---|---|

| Polyethylene | Amino Acid | Biodegradability |

| Polystyrene | Trifluoromethyl | Thermal Stability |

| Polyurethane | Boc-Amino | Mechanical Strength |

Wirkmechanismus

The mechanism of action of 2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability and prevents unwanted side reactions during synthesis. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable pharmacophore in drug design .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-tert-Butoxycarbonylamino-3-(4-methoxy-3-trifluoromethyl-phenyl)-propionic acid

- 2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-butanoic acid

- 2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-acetic acid

Uniqueness

2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid is unique due to its specific combination of the Boc protecting group and the trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and physical properties, making it a versatile intermediate in organic synthesis and drug development .

Biologische Aktivität

2-tert-Butoxycarbonylamino-3-(3-trifluoromethyl-phenyl)-propionic acid (commonly referred to as Boc-3-(3-trifluoromethyl)phenylalanine) is a compound of increasing interest in pharmaceutical chemistry due to its unique structural features and biological activity. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it a valuable pharmacophore in drug design. This article explores the biological activities, mechanisms of action, and applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 333.31 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl-substituted phenyl ring, which contribute to its chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The Boc protecting group stabilizes the amino group, facilitating its role as a substrate in enzymatic reactions. Meanwhile, the trifluoromethyl group enhances binding affinity to various receptors and enzymes due to its electron-withdrawing properties.

In Vitro Studies

- Enzyme Inhibition : Research has shown that compounds containing trifluoromethyl groups can significantly enhance the inhibition potency against various enzymes. For instance, studies indicate that the presence of a -CF group can increase the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by up to six-fold compared to non-fluorinated analogs .

- Anticancer Activity : Preliminary studies suggest that Boc-3-(3-trifluoromethyl)phenylalanine exhibits potential anticancer properties. For example, it has been observed that this compound can synergistically enhance the effects of established anticancer drugs in preclinical models, particularly in targeting multiple myeloma cells .

Data Table: Biological Activity Overview

| Biological Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Increased potency for 5-HT uptake | |

| Anticancer Activity | Synergistic effects with other drugs | |

| Protein-Ligand Interactions | Enhanced binding affinity |

Case Study 1: Anticancer Properties

A study published in 2022 investigated the use of Boc-3-(3-trifluoromethyl)phenylalanine in combination with existing chemotherapeutics for treating multiple myeloma. The results demonstrated that the compound not only inhibited cancer cell proliferation but also enhanced the efficacy of conventional treatments, suggesting its potential as an adjunct therapy .

Case Study 2: Enzyme Mechanism Studies

Another research effort focused on elucidating the enzyme mechanisms involving this compound. By employing kinetic assays, researchers found that Boc-3-(3-trifluoromethyl)phenylalanine serves as an effective inhibitor for specific proteases involved in protein degradation pathways, providing insights into its role in modulating cellular processes.

Applications in Drug Development

The unique properties of this compound make it a promising candidate for drug development:

- Pharmaceutical Intermediates : It is utilized as an intermediate in synthesizing complex organic molecules and pharmaceuticals.

- Research Applications : The compound is employed in studying enzyme mechanisms and protein-ligand interactions, contributing to advancements in medicinal chemistry.

Eigenschaften

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMWDGGGZHFFRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.